Oxonorfloxacin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4/c1-2-19-7-10(16(23)24)15(22)9-5-11(17)13(6-12(9)19)20-4-3-18-14(21)8-20/h5-7H,2-4,8H2,1H3,(H,18,21)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOFPHGTOUDKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNC(=O)C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224816 | |
| Record name | Oxonorfloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74011-42-0 | |
| Record name | Oxonorfloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74011-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxonorfloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074011420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxonorfloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Studies of Oxonorfloxacin
Advanced Synthetic Methodologies for Oxonorfloxacin and Analogues
The synthesis of fluoroquinolones, including norfloxacin (B1679917) and its derivatives like this compound, typically involves the construction of the quinolone core followed by the introduction of substituents at specific positions, notably at C7. unesp.br Advanced synthetic methodologies aim to improve efficiency, yield, and control over the final product's structure and purity.
Industrial synthesis pathways for related fluoroquinolones often involve the reaction of a key intermediate, such as 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, with a piperazine (B1678402) moiety in alcoholic solvents. unesp.br This direct piperazine substitution method utilizes catalysts like AlCl₃ or ZnCl₂ and specific temperature ranges and reaction times to achieve desired yields and minimize isomer formation. unesp.br For instance, a representative example for norfloxacin synthesis involves reacting 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with excess piperazine in isoamyl alcohol with AlCl₃ as a catalyst, yielding norfloxacin with high efficiency and low isomer content. unesp.br
While specific detailed synthetic routes solely focused on the chemical synthesis of this compound itself from basic precursors are not extensively detailed in the provided search results, its identity as a metabolite of norfloxacin suggests that synthetic approaches might involve the controlled oxidation of the piperazine ring in norfloxacin or its synthetic precursors. The synthesis of N-hydroxy norfloxacin, a related derivative, involves the reaction of norfloxacin with hydroxylamine (B1172632), highlighting strategies for modifying the piperazine ring. Stabilizing substituents during synthesis, particularly oxidized forms like the oxolane substituent in this compound, requires precise control of pH and oxidizing conditions.
Strategies for Novel Fluorinated Heterocycle Synthesis in this compound Research
The quinolone core of this compound contains a fluorine atom at position 6, a critical feature for the activity of many fluoroquinolone antibiotics. Strategies for synthesizing fluorinated heterocycles are central to developing fluoroquinolone compounds. The synthesis of the core quinolone structure often begins with fluorinated aromatic precursors. For example, the synthesis of ciprofloxacin (B1669076) and enrofloxacin (B1671348), related fluoroquinolones, can start from 2,4-dichloro-5-fluorobenzoyl chloride, undergoing sequential condensation, hydrolysis, and substitution reactions.
Research in related areas, such as the synthesis of oxazinyl flavonoids, demonstrates how the introduction and position of fluorine atoms and other substituents on aromatic rings and heterocycles can significantly influence biological activity. nih.gov While these studies are not directly on this compound, they illustrate the broader chemical strategies employed in synthesizing fluorinated compounds with potential biological relevance.
Optimization of Reaction Pathways and Yields
Optimizing reaction pathways and yields is a critical aspect of chemical synthesis, aiming to maximize the conversion of starting materials to the desired product while minimizing byproducts and waste. monash.edu For fluoroquinolone synthesis, including approaches relevant to this compound, parameters such as catalysts, solvents, temperature, and reaction time are carefully controlled. unesp.brsigmaaldrich.com
Studies on the synthesis of norfloxacin and its analogues highlight the impact of solvent choice and temperature on reaction efficiency. unesp.br For instance, polar protic solvents like methanol (B129727) and ethanol (B145695) facilitate reactions at lower temperatures but require longer durations, while high-boiling solvents like isoamyl alcohol enable faster reactions at higher temperatures, though sometimes with slightly reduced yields. unesp.br The use of specific catalysts, such as AlCl₃ and ZnCl₂, is also crucial for improving yields and controlling the formation of undesirable isomers. unesp.br
Optimization strategies can involve systematic experimental design, such as Design of Experiments (DoE), to identify key factors influencing yield and selectivity. whiterose.ac.uk More recently, machine learning techniques are being explored for predicting and optimizing reaction conditions, enabling the rapid identification of optimal parameters for complex synthetic routes. beilstein-journals.orgwhiterose.ac.uknih.govnih.gov These advanced methods can integrate with high-throughput experimentation platforms to accelerate the optimization process. beilstein-journals.orgnih.gov
Scaffold Modification and Structure-Activity Relationship (SAR) Studies relevant to this compound
Scaffold modification and Structure-Activity Relationship (SAR) studies are fundamental to understanding how changes in chemical structure impact the biological activity of a compound. For this compound, which is structurally related to norfloxacin with a modification on the C7 piperazine ring, SAR studies would focus on how this oxidation and potential further modifications influence its interaction with biological targets, such as bacterial DNA gyrase and topoisomerase IV. scribd.com
This compound retains the core quinolone scaffold and is known to inhibit bacterial DNA gyrase and topoisomerase IV, similar to norfloxacin. scribd.com However, its biological activity can differ from norfloxacin. In vitro studies have shown that this compound can have lower antimicrobial activity compared to norfloxacin against certain bacteria. This suggests that the oxidized piperazine ring at C7 alters the compound's interaction with bacterial enzymes or its ability to penetrate bacterial cells.
SAR studies on fluoroquinolones in general have demonstrated the critical role of substituents at various positions of the quinolone core in determining antimicrobial potency and spectrum. scribd.com The fluorine atom at C6 and the piperazinyl group at C7 are particularly important for activity. scribd.com Modifications to these positions can lead to compounds with altered activity profiles.
Rational Design of this compound Derivatives
Rational design of drug derivatives involves using structural and biological information to design new compounds with improved properties. Based on the structure of this compound and general fluoroquinolone SAR, rational design efforts could focus on modifying the oxidized piperazine ring or introducing substituents at other positions of the quinolone core to enhance antibacterial activity, alter pharmacokinetic properties, or overcome resistance mechanisms.
Considering this compound's role as a metabolite and its altered activity compared to norfloxacin, rational design might explore modifications that influence its conversion back to norfloxacin in vivo or create novel compounds with distinct mechanisms of action or improved target binding. Studies on other drug classes, such as thiosemicarbazide (B42300) derivatives and cobalt bis(dicarbollide) complexes, highlight how the position and nature of substituents, including halogens and electron-donating or withdrawing groups, are critical considerations in rational design to optimize biological activity. mdpi.comrsc.org
Impact of Substituent Modifications on Biological Activity
The impact of substituent modifications on the biological activity of this compound derivatives would be a key area of investigation in SAR studies. Changes to the oxidized piperazine ring, or the addition of groups elsewhere on the quinolone scaffold, could affect:
Target Binding Affinity: Modifications can alter how strongly the compound binds to bacterial DNA gyrase and topoisomerase IV. scribd.com
Cell Permeability: Substituent changes can influence the compound's ability to cross bacterial cell membranes. The increased polarity introduced by a hydroxylamine moiety in N-hydroxy norfloxacin, for example, may reduce membrane permeability.
Metabolic Stability: Modifications might affect how the compound is metabolized, influencing its half-life and the formation of active or inactive metabolites. researchgate.net
Spectrum of Activity: Different substituents can lead to enhanced activity against specific types of bacteria, including resistant strains. researchgate.net
Mechanism of Action: While the primary mechanism involves DNA gyrase and topoisomerase IV inhibition, modifications could potentially introduce secondary mechanisms or alter the precise mode of interaction with the enzymes. scribd.com
Research on modified norfloxacin derivatives has shown that some modifications can lead to compounds with enhanced antibacterial activity against resistant strains. researchgate.net This underscores the potential for derivatization studies based on the this compound scaffold to yield novel antibacterial agents with improved properties.
Pharmacokinetic and Pharmacodynamic Research of Oxonorfloxacin and Its Metabolites
Pharmacokinetic Profiles of Oxonorfloxacin in Animal Models
Animal models are frequently utilized in pharmacokinetic studies to derive scientifically valid information, considering factors such as the animal's pharmacodynamic responsiveness, pharmacokinetic profile, species, strain, sex, and age. fda.govbiorxiv.orgnih.gov The time points for measurements in these studies are typically based on both pharmacodynamic and pharmacokinetic considerations. fda.gov
In pigs, this compound has been identified as a main metabolite of norfloxacin (B1679917), alongside desethylenenorfloxacin (B1217139). nih.gov Following intramuscular administration of norfloxacin (8 mg/kg on 4 consecutive days), considerable tissue concentrations of norfloxacin, desethylenenorfloxacin, and this compound were observed. nih.gov In broiler chickens, this compound is formed via hepatic metabolism of norfloxacin. After oral administration of norfloxacin (8 mg/kg), this compound accumulates in tissues such as the liver, kidney, and fat, with detectable residues persisting for up to 12 days post-administration.
Comparative Pharmacokinetics of this compound with Norfloxacin and other Fluoroquinolones
This compound is a primary metabolite of norfloxacin, formed through the oxidation of the piperazine (B1678402) ring. In chickens, norfloxacin's oral bioavailability is approximately 57%, with this compound constituting 7.15% of the total plasma metabolites.
Pharmacokinetic studies comparing this compound with its parent compound, norfloxacin, have revealed differences in elimination half-life. In chickens, this compound exhibits an elimination half-life (t₁/₂β) of 9.95 hours, which is slightly shorter than that of norfloxacin (12.8 hours). Despite the shorter half-life, tissue residues of this compound persist comparably to norfloxacin in the liver and kidney.
Studies comparing the pharmacokinetics of various fluoroquinolones in different species highlight the variability in their absorption, distribution, metabolism, and excretion profiles. For instance, in humans, the serum half-lives of fluoroquinolones vary, with norfloxacin having a half-life of 3.75 hours, ciprofloxacin (B1669076) around 3.9-4.0 hours, ofloxacin (B1677185) 7.0 hours, enoxacin (B1671340) 5.1-6.2 hours, and pefloxacin (B1679150) 10.5 hours. nih.gov The oral bioavailability of norfloxacin in dogs is approximately 35%. agriculturejournals.cz
Interactive Table 1: Comparative Elimination Half-Lives of Fluoroquinolones
| Fluoroquinolone | Species | Route of Administration | Elimination Half-Life (h) | Source |
| This compound | Chicken | Oral (as norfloxacin) | 9.95 | |
| Norfloxacin | Chicken | Oral | 12.8 | |
| Norfloxacin | Human | Oral | 3.75 | nih.gov |
| Norfloxacin | Human | Intravenous | 3-4 | wikipedia.org |
| Norfloxacin | Dog | Intravenous | 3.6 | agriculturejournals.cz |
| Ciprofloxacin | Human | Oral | 3.9 | nih.gov |
| Ciprofloxacin | Human | Intravenous | 4.0 | nih.gov |
| Ofloxacin | Human | Oral | 7.0 | nih.gov |
| Enoxacin | Human | Oral | 6.2 | nih.gov |
| Enoxacin | Human | Intravenous | 5.1 | nih.gov |
| Pefloxacin | Human | Intravenous | 10.5 | nih.gov |
| Enrofloxacin (B1671348) | Calf | 5.4 ± 0.9 | agriculturejournals.cz | |
| Danofloxacin | Calf | IM, SC, or IV | 3.5–4.5 | agriculturejournals.cz |
Distribution and Elimination Research of this compound in Biological Systems
The distribution of a drug refers to its movement between intravascular and extravascular compartments of the body. nih.gov Elimination involves the removal of the drug from the body, primarily through metabolism in the liver and excretion by the kidneys and intestines. nih.govwikipedia.org
In pigs, norfloxacin is significantly metabolized into desethylenenorfloxacin and this compound. nih.gov Following intramuscular administration of norfloxacin, substantial concentrations of norfloxacin, desethylenenorfloxacin, and this compound have been detected in tissues. nih.gov Specifically, in pigs administered norfloxacin intramuscularly at 8 mg/kg for 4 consecutive days, the concentration of norfloxacin in the liver and kidney ranged between 0.015 and 0.017 µg/g on day 12 after the cessation of dosing. nih.gov
In broiler chickens, this compound accumulates in tissues such as the liver, kidney, and fat after oral administration of norfloxacin. Detectable residues of this compound can persist in these tissues for up to 12 days post-administration. this compound's elimination half-life in chickens is 9.95 hours.
Fluoroquinolones, in general, are known to penetrate well into various tissues. nih.govcore.ac.uk For instance, ofloxacin is rapidly absorbed, widely distributed, and quickly eliminated in broiler chickens compared to other fluoroquinolones. researchgate.net Ofloxacin achieves high concentrations in epithelial lining fluid and alveolar macrophages. core.ac.uk Ciprofloxacin and lomefloxacin (B1199960) also show higher concentrations in bronchial biopsy and macrophages compared to serum. core.ac.uk Fluoroquinolones can concentrate within phagocytic and non-phagocytic cells. core.ac.uk
The elimination of norfloxacin in humans occurs mainly via urine (26-32% as unchanged drug, 5-8% as metabolites) and faeces (30%). mims.com
Pharmacodynamic Considerations in this compound Research
Pharmacodynamics explores the relationship between drug concentration and its effects, including antimicrobial efficacy. frontiersin.orgucl.ac.be Understanding pharmacodynamic considerations is vital for optimizing antibiotic use, particularly in the context of rising antimicrobial resistance. mdpi.com
While norfloxacin inhibits bacterial DNA gyrase, the antibacterial efficacy of this compound is presumed to be reduced due to its structural modification. In vitro studies have indicated that this compound shows approximately 50% lower antimicrobial activity compared to norfloxacin against both Gram-positive and Gram-negative bacteria. However, specific Minimum Inhibitory Concentration (MIC) data for this compound are often lacking in the provided information.
Correlation of Pharmacokinetic Parameters with Antimicrobial Efficacy
The correlation of pharmacokinetic parameters with antimicrobial efficacy is a fundamental aspect of pharmacokinetics/pharmacodynamics (PK/PD). frontiersin.orgucl.ac.be Key PK/PD indices used to predict antimicrobial effects include the ratio of the maximum drug concentration to the MIC (Cmax/MIC), the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC24/MIC), and the percentage of time the drug concentration remains above the MIC (%T > MIC). frontiersin.orgucl.ac.bemdpi.com These indices vary in importance depending on the class of antimicrobial agent. frontiersin.orgmdpi.com
For fluoroquinolones, which are generally considered concentration-dependent antibiotics with a prolonged post-antibiotic effect, the Cmax/MIC and AUC/MIC ratios are typically considered important predictors of efficacy. frontiersin.orgrxkinetics.com The AUC/MIC ratio is often considered the most predictive PK/PD index for fluoroquinolones.
The effectiveness of antimicrobial therapy is determined by the relationship between drug exposure parameters (such as Cmax, AUC, and duration above threshold concentrations) and the susceptibility of the bacteria, often represented by the MIC. mdpi.com Integrating PK and PD parameters is essential for designing optimal dosing strategies. mdpi.com
Compound Names and PubChem CIDs
Mechanistic Investigations of Oxonorfloxacin Action
Elucidation of Oxonorfloxacin's Molecular Mechanism of Action
The molecular mechanism by which this compound functions involves targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are vital for maintaining the topological state of bacterial DNA, a process crucial for DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound disrupts fundamental cellular processes, leading to bacterial cell death .
Interaction with Bacterial Topoisomerases (DNA Gyrase and Topoisomerase IV)
This compound, similar to other quinolones, acts by inhibiting bacterial DNA gyrase and topoisomerase IV . DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process necessary for unwinding the DNA double helix during replication and transcription drugbank.comunesp.brpatsnap.com. Topoisomerase IV, on the other hand, is primarily involved in the decatenation (separation) of replicated daughter chromosomes after DNA replication nih.govyoutube.com.
Quinolones, including the active form released from this compound, bind to the complex formed by these enzymes and DNA, stabilizing a cleaved state of the DNA nih.govnih.govmdpi.com. This interaction prevents the re-ligation of the cleaved DNA strands by the topoisomerases mdpi.com. While early studies suggested drug binding largely along helix-4 of the GyrA and ParC proteins, more recent X-ray crystallography data indicates the drug intercalates between specific nucleotides of the cut DNA, with only one end extending to helix-4 nih.gov. This binding to the enzyme-DNA complex, rather than the enzyme alone, is crucial for the inhibitory effect nih.govnih.gov.
The relative affinity of fluoroquinolones for DNA gyrase and topoisomerase IV can vary between bacterial species youtube.com. In many Gram-negative bacteria, DNA gyrase is considered the primary target, while topoisomerase IV is often the preferential target in Gram-positive bacteria mdpi.com. The inhibition of these enzymes by this compound leads to the accumulation of DNA breaks nih.govnih.gov.
Impact on Bacterial DNA Replication and Cell Division
The stabilization of the DNA-enzyme cleaved complex by this compound has a direct and profound impact on bacterial DNA replication and cell division nih.govnih.gov. The stalled topoisomerase-DNA complexes act as physical barriers that block the progression of replication forks along the DNA molecule nih.govnih.gov. This rapid inhibition of DNA replication is a striking consequence of the cleaved complex formation nih.gov.
At lower concentrations, the effect can be a reversible inhibition of DNA replication, leading to bacteriostatic action nih.govnih.gov. However, at higher, lethal concentrations, the accumulation of trapped cleavage complexes and the resulting stalled replication forks lead to chromosome fragmentation nih.govnih.gov. This fragmentation is a key event underlying the bactericidal activity of quinolones nih.govnih.govscribd.com. The disruption of DNA replication and the resulting DNA damage trigger cellular responses, including the induction of DNA repair pathways nih.gov. However, the overwhelming level of damage caused by the stabilized cleavage complexes ultimately prevents successful DNA replication and chromosome segregation nih.govnih.gov.
Toxicology Research on Oxonorfloxacin
Investigative Toxicology Studies of Oxonorfloxacin
Investigative toxicology studies on this compound contribute to a broader understanding of the compound's safety profile. These studies often involve both in vitro (cell-based) and in vivo (animal) assessments to evaluate the potential for toxic effects. This compound is a pharmacologically active metabolite of norfloxacin (B1679917), structurally characterized by an oxidized piperazine (B1678402) ring at the C7 position of the quinolone scaffold. It is formed via hepatic metabolism of norfloxacin in several species, including pigs and broiler chickens. nih.gov
In Vitro and In Vivo Toxicological Assessments
Toxicological assessments of this compound, often conducted in the context of norfloxacin metabolism, have been performed using both in vitro and in vivo models. In vivo studies in animals, such as rats, pigs, and broiler chickens, have investigated the distribution and persistence of this compound in tissues after the administration of norfloxacin. nih.govavma.orgresearchgate.net For instance, considerable tissue concentrations of this compound, alongside norfloxacin and desethylenenorfloxacin (B1217139), were found in pigs and broiler chickens after norfloxacin administration. nih.govavma.orgresearchgate.net These metabolites, including this compound, have been detected in tissues such as liver, kidney, and fat, with residues persisting for a period after administration. nih.gov
While direct in vitro toxicity studies specifically focusing on this compound are less extensively documented in the provided search results compared to the parent compound norfloxacin and other fluoroquinolones, general principles of in vitro toxicology involve assessing cellular responses to a compound. These can include evaluating cell viability, changes in redox status, and the production of reactive oxygen species in various cell lines. nih.gov Studies on other fluoroquinolones have shown varying degrees of cytotoxicity on cell lines, such as tendon cells, in a time- and concentration-dependent manner. nih.gov
Mechanisms of Toxicity at Cellular and Molecular Levels
Understanding the mechanisms of toxicity at the cellular and molecular levels involves investigating how a compound interacts with biological systems to cause harm. This can include examining interactions with cellular macromolecules, induction of oxidative stress, and disruption of cellular processes. longdom.orgnih.gov
While specific detailed mechanisms of this compound toxicity at the cellular and molecular levels are not explicitly detailed in the provided search results, the mechanisms of toxicity for fluoroquinolones in general are better understood. Fluoroquinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.govmims.com However, their toxicity in mammalian cells can involve different mechanisms. Studies on other fluoroquinolones suggest potential mechanisms such as the induction of oxidative stress, which can damage cellular components. nih.govlongdom.orgnih.gov Toxic substances can interfere with molecular processes by binding to cellular macromolecules, induce cellular damage through oxidative stress, or cause genotoxicity by damaging DNA. longdom.orgnih.gov The intensity of a toxic effect is dependent on the concentration and persistence of the ultimate toxicant at its site of action. researchgate.net
Metabolite-Specific Toxicology (e.g., Norfloxacin and Desethylenenorfloxacin)
Toxicology research also considers the potential toxicity of metabolites, as these can have different toxicological profiles compared to the parent compound. This compound is a known metabolite of norfloxacin, as is desethylenenorfloxacin. nih.govavma.orgresearchgate.net
Studies investigating the pharmacokinetics and tissue distribution of norfloxacin have concurrently measured the concentrations of its major metabolites, including this compound and desethylenenorfloxacin, in various animal models. nih.govavma.orgresearchgate.net For example, in broiler chickens, norfloxacin was primarily converted to desethylenenorfloxacin and this compound. avma.org Desethylenenorfloxacin was identified as the main metabolite in chicken plasma, reaching higher concentrations than this compound. researchgate.net In pigs, both desethylenenorfloxacin and this compound were also found as major metabolites. nih.gov
Data Tables
Based on the available information regarding metabolite concentrations:
| Compound | Species | Matrix | Administration Route | Dosage | Key Finding | Source |
| This compound | Broiler Chicken | Plasma | Oral | 8 mg/kg (single) | Peaked at 50-60 minutes after administration. researchgate.net | researchgate.net |
| Desethylenenorfloxacin | Broiler Chicken | Plasma | Oral | 8 mg/kg (single) | Main metabolite in plasma, peaked at 50-60 minutes. researchgate.net | researchgate.net |
| This compound | Broiler Chicken | Tissue | Oral | 8 mg/kg (4 days) | Considerable tissue concentrations found. avma.org | avma.org |
| Desethylenenorfloxacin | Broiler Chicken | Tissue | Oral | 8 mg/kg (4 days) | Considerable tissue concentrations found. avma.org | avma.org |
| Norfloxacin | Broiler Chicken | Tissue | Oral | 8 mg/kg (4 days) | Considerable tissue concentrations found. avma.org | avma.org |
| This compound | Pig | Tissue | Intramuscular | 8 mg/kg (4 days) | Considerable tissue concentrations found. nih.gov | nih.gov |
| Desethylenenorfloxacin | Pig | Tissue | Intramuscular | 8 mg/kg (4 days) | Considerable tissue concentrations found. nih.gov | nih.gov |
| Norfloxacin | Pig | Tissue | Intramuscular | 8 mg/kg (4 days) | Considerable tissue concentrations found. nih.gov | nih.gov |
Advanced Analytical Methodologies for Oxonorfloxacin Research
Development and Validation of Analytical Techniques for Oxonorfloxacin Quantification
The development and validation of robust analytical techniques are fundamental for the reliable quantification of this compound. These methods must be able to accurately measure the compound in different sample types, often at low concentrations, and distinguish it from related compounds and matrix components. Validation ensures that the method is suitable for its intended purpose, considering parameters such as accuracy, precision, selectivity, sensitivity, linearity, range, and robustness.
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Applications
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a widely used and powerful technique for the analysis of this compound. HPLC provides the necessary separation of this compound from complex matrices and other compounds, while MS/MS offers high sensitivity and selectivity for detection and quantification.
Studies have employed HPLC-MS for the quantification of this compound in biological samples. For instance, HPLC-MS has been used to quantify plasma concentrations of this compound in pharmacokinetic studies in preclinical models, such as pigs. This approach allows for the determination of key pharmacokinetic parameters. HPLC assays have also confirmed the detectability of this compound in tissues like liver, kidney, and fat, which is important for regulatory compliance and residue studies.
The use of LC-MS/MS is particularly advantageous in bioanalysis due to its high sensitivity and selectivity, which are essential for quantifying drugs and metabolites in biological matrices like plasma, serum, or urine. au.dkeijppr.com While LC-MS/MS offers superior performance, challenges such as matrix effects (signal suppression or enhancement by co-eluting compounds) need to be addressed during method development and validation to ensure accurate quantitative results. eijppr.com Optimization of chromatographic conditions, improved sample clean-up, and selection of appropriate ionization techniques can help mitigate matrix effects. eijppr.com
HPLC with UV detection at 278 nm has also been employed for the quantification of norfloxacin (B1679917) in pharmaceutical formulations and biological matrices, and these methods can be adapted for this compound by optimizing mobile phases and validating specificity against structural analogs. Reverse-phase HPLC with photodiode array detection is effective for detecting impurities and verifying the purity of synthesized compounds, including this compound.
Bioanalytical Methodologies for this compound in Biological Matrices
Bioanalytical methodologies are specifically designed for the quantitative determination of drugs and their metabolites in biological matrices such as blood, plasma, serum, urine, and tissues. au.dkijpsjournal.com These methods are critical for pharmacokinetic, toxicokinetic, and metabolism studies. au.dkijpsjournal.com
The development and validation of bioanalytical methods for this compound in biological matrices involve several key steps, including sample collection, processing, extraction, and analysis. ijpsjournal.com Due to the complexity of biological matrices, sample preparation is a crucial step to remove interfering substances while minimizing analyte loss. Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). ijpsjournal.com
HPLC-MS/MS is a preferred technique for bioanalysis of this compound due to its sensitivity and selectivity, allowing for accurate quantification at the low concentrations often found in biological samples. au.dkeijppr.com Studies have utilized HPLC-MS to quantify this compound in plasma and tissues of animals like pigs and chickens, providing insights into its distribution and elimination. researchgate.netresearchgate.netnih.gov
Validation of bioanalytical methods for this compound in biological matrices follows guidelines to ensure reliability and reproducibility. au.dkijpsjournal.com Key validation parameters include accuracy, precision (within-run and between-run), selectivity (absence of interference from endogenous matrix components or other co-administered substances), sensitivity (lower limit of quantification, LLOQ), linearity of the calibration curve, recovery of the analyte from the matrix, and stability of the analyte in the matrix under various storage conditions. au.dkijpsjournal.comnih.gov
Research findings indicate that this compound is formed via hepatic metabolism of norfloxacin and accumulates in tissues such as liver, kidney, and fat in species like pigs and broiler chickens. Bioanalytical methods are essential to determine the concentrations of this compound in these tissues over time to understand its pharmacokinetic profile and potential residue levels. nih.gov Studies have measured plasma and tissue concentrations of this compound using HPLC in chickens administered norfloxacin. researchgate.netresearchgate.net
The development of sensitive and selective bioanalytical techniques is crucial for supporting drug development and research into the behavior of this compound in vivo. ijpsjournal.com
Future Directions and Emerging Research Avenues for Oxonorfloxacin
Novel Therapeutic Applications Beyond Traditional Antimicrobial Use
The exploration of fluoroquinolones, the chemical class to which Oxonorfloxacin belongs, for applications beyond their antibacterial effects is a burgeoning field of research. While direct studies on this compound are limited, the broader class has shown promise in several non-traditional therapeutic areas, suggesting potential future avenues for this compound research.
Anticancer Potential: Several studies have investigated the anticancer properties of fluoroquinolones. nih.gov The rationale for exploring these compounds in oncology stems from their ability to inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair in cancer cells, thereby inducing DNA damage and apoptosis. nih.gov For instance, ciprofloxacin (B1669076), a related fluoroquinolone, has demonstrated the ability to inhibit the proliferation of various cancer cell lines. nih.gov Derivatives of ciprofloxacin have been synthesized and shown to possess enhanced anticancer activity through mechanisms that include inducing apoptosis and arresting the cell cycle. nih.gov Given that this compound shares the core fluoroquinolone structure, it is plausible that it or its derivatives could also exhibit anticancer activity. Future research could focus on screening this compound against various cancer cell lines and exploring its mechanism of action in neoplastic cells.
Antiviral Activity: The repurposing of existing drugs for antiviral therapy is a critical area of research, particularly in response to emerging viral threats. Some fluoroquinolones have been evaluated for their potential antiviral effects. For example, a study assessing the efficacy of four fluoroquinolones against SARS-CoV-2 and MERS-CoV found that they could suppress viral replication at high concentrations. nih.gov Although the observed activity was modest, it highlights the potential for this class of compounds to interact with viral machinery. nih.gov Molecular docking studies have also suggested that certain fluoroquinolones may interact with viral enzymes like the HCV NS3 helicase, indicating a potential mechanism for antiviral action. Future investigations could explore the antiviral spectrum of this compound against a range of viruses and elucidate the molecular basis for any observed activity.
Antiparasitic Properties: Parasitic diseases remain a significant global health challenge, and the search for new antiparasitic agents is ongoing. Research into the antiparasitic potential of fluoroquinolones is an emerging area. For instance, hybrids of quinolones and other compounds have been synthesized and evaluated for their activity against parasites like Toxoplasma gondii. ox.ac.uk These studies provide a rationale for investigating this compound's potential as an antiparasitic agent, either alone or in combination with other drugs.
Integration of Omics Technologies in this compound Research
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools to unravel the complex biological interactions of drugs like this compound at a systems level. While specific omics studies on this compound are not yet widely published, the application of these technologies to other fluoroquinolones provides a clear roadmap for future research.
Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell, providing a snapshot of the genes that are active under specific conditions. Transcriptomic studies on bacteria exposed to fluoroquinolones like ciprofloxacin have revealed global changes in gene expression. nih.gov For example, microarray analysis of Streptococcus pneumoniae treated with ciprofloxacin showed significant alterations in the expression of genes involved in the SOS DNA damage response. nih.gov Similar studies on this compound could elucidate its precise mechanism of action, identify off-target effects, and reveal novel resistance mechanisms by analyzing the transcriptomic response of bacteria upon exposure.
Proteomics: Proteomics involves the large-scale study of proteins, their structures, and their functions. Chemical proteomics, for instance, has been used to identify the human protein off-targets of fluoroquinolones that may be responsible for their adverse effects. japer.in By employing techniques like photo-affinity profiling with drug-derived probes, researchers can identify proteins that interact with the compound in living cells. japer.in Applying proteomic approaches to this compound could help in understanding its interaction with both bacterial and host cell proteins, potentially leading to the design of safer and more effective derivatives.
Metabolomics: This field focuses on the comprehensive analysis of metabolites within a biological system. Metabolomics can provide a real-time snapshot of the physiological state of an organism and how it is affected by a drug. nih.gov Integrated transcriptomic and metabolomic analyses have been used to investigate the mechanisms of resistance to the fluoroquinolone enrofloxacin (B1671348) in Aeromonas schubertii. nih.gov Such an approach for this compound could reveal metabolic pathways that are perturbed by the drug and identify biomarkers of drug efficacy or resistance.
The integration of these multi-omics datasets can provide a holistic understanding of this compound's effects, from gene expression changes to alterations in protein levels and metabolic pathways. ox.ac.uknih.gov This systems-level perspective is invaluable for modern drug discovery and development.
Computational Approaches in this compound Drug Design and Mechanism Prediction
Computational modeling and bioinformatics are indispensable tools in modern drug discovery, offering the potential to accelerate the design of new drugs and predict their mechanisms of action. mdpi.com While specific computational studies on this compound are limited, the application of these methods to the broader class of quinolones and other antimicrobials demonstrates their potential utility.
Molecular Docking and Virtual Screening: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method can be used to screen large libraries of compounds for their potential to bind to a specific biological target. For instance, molecular docking has been used to study the interaction of fluoroquinolones with bacterial DNA gyrase and topoisomerase IV, their primary targets. nih.gov It has also been employed to explore the potential of fluoroquinolones to inhibit other targets, such as viral helicases. nih.gov Future research could use molecular docking to identify potential new targets for this compound or to design derivatives with improved binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. nih.govej-chem.org These models can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds. mdpi.com QSAR studies have been successfully applied to various classes of antimicrobial and anticancer agents to identify the key structural features responsible for their activity. nih.govmdpi.com Developing QSAR models for this compound and its analogues could facilitate the design of new derivatives with enhanced potency or novel therapeutic properties.
Machine Learning and Artificial Intelligence (AI): Machine learning and AI are increasingly being used in drug discovery to analyze large datasets and identify complex patterns that may not be apparent through traditional methods. mdpi.com These approaches can be used for a wide range of applications, from predicting the bioactivity of compounds to identifying potential drug targets. mdpi.comnih.gov For example, machine learning models can be trained on existing data to predict the antimicrobial resistance of different bacterial strains to fluoroquinolones. In the context of this compound, machine learning could be used to predict its efficacy against a wide range of pathogens, identify potential off-target effects, and guide the design of novel derivatives with improved pharmacological profiles.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for assessing Oxonorfloxacin’s minimum inhibitory concentration (MIC) against multidrug-resistant bacterial strains?
- Methodological Answer: Use standardized broth microdilution assays (CLSI/EUCAST guidelines) with quality-controlled bacterial strains. Include positive controls (e.g., ciprofloxacin) and negative controls (sterile media). Validate results via triplicate experiments and statistical analysis (e.g., geometric mean MIC calculations). Report deviations in pH, temperature, or inoculum size that may affect reproducibility .
Q. How should researchers design pharmacokinetic (PK) studies for this compound in preclinical models?
- Methodological Answer: Employ a crossover study design to minimize inter-individual variability. Collect serial blood samples post-administration and quantify plasma concentrations via HPLC-MS. Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t½. Account for renal excretion by measuring urinary recovery rates. Ensure ethical compliance with institutional animal care protocols .
Q. What statistical methods are appropriate for analyzing dose-dependent toxicity in this compound studies?
- Methodological Answer: Apply probit or logit regression models to estimate LD50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare organ toxicity across dose groups. Include sensitivity analyses to assess confounding factors like age or comorbidities in observational datasets .
Advanced Research Questions
Q. How can contradictory findings about this compound’s efficacy in biofilm-associated infections be resolved?
- Methodological Answer: Conduct a systematic review with meta-analysis (PRISMA guidelines) to aggregate in vitro and in vivo data. Evaluate heterogeneity via subgroup analysis (e.g., biofilm maturity, species-specific EPS composition). Use confocal microscopy with live/dead staining to quantify biofilm penetration in controlled microfluidic systems. Address bias by blinding outcome assessments .
Q. What synthetic strategies optimize this compound derivative synthesis while preserving enantiomeric purity?
- Methodological Answer: Employ asymmetric catalysis (e.g., chiral ligands in palladium-mediated cross-coupling) for stereocontrol. Monitor reaction progress via chiral HPLC and <sup>19</sup>F-NMR. Validate purity through X-ray crystallography and polarimetry. Compare bioactivity of enantiomers using time-kill assays to ensure pharmacological relevance .
Q. Which multivariate techniques identify confounding variables in epidemiological studies of this compound resistance?
- Methodological Answer: Apply principal component analysis (PCA) to reduce dimensionality in resistance gene datasets. Use logistic regression with stepwise variable selection to isolate predictors (e.g., plasmid type, efflux pump expression). Validate models via bootstrapping and cross-validation. Publish raw data in supplementary repositories for transparency .
Methodological Considerations for All Studies
- Data Reproducibility : Document experimental conditions (e.g., temperature, solvent batches) in supplemental materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
- Ethical Compliance : Obtain IRB approval for human-derived samples. Declare conflicts of interest and funding sources in acknowledgments .
- Literature Integration : Perform systematic reviews to identify knowledge gaps before designing experiments. Use tools like Covidence for screening and data extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
